molecular formula C8H10ClNO B2893427 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole CAS No. 139549-15-8

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole

Cat. No.: B2893427
CAS No.: 139549-15-8
M. Wt: 171.62
InChI Key: OFFGRJKZQUZCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole (CAS 139549-15-8) is a high-value heterocyclic building block of significant interest in medicinal and organic chemistry. This compound, with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol, features a benzoxazole core fused to a cyclohexene ring and a reactive chloromethyl side chain . The SMILES representation is ClCC1=NC2=C(CCCC2)O1 . Research Applications and Value The primary research value of this chemical lies in its role as a versatile synthetic intermediate. The chloromethyl group is a key functional handle for further chemical modification, making it a precursor for more complex molecules . For instance, 2-(halomethyl)oxazoles are recognized as useful intermediates in the total synthesis of natural products and can undergo nucleophilic displacement reactions to generate a diverse array of 2-substituted oxazole derivatives . This includes its potential conversion to 2-(azidomethyl)oxazoles, which are valuable click chemistry scaffolds for constructing peptidomimetics and other bioactive compounds . The oxazole ring is a privileged structure in drug discovery, found in compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Handling and Safety This compound requires careful handling. It is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Disclaimer This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGRJKZQUZCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation of Chloroacetamide with Cyclohexanedione Derivatives

Chloroacetamide serves as a versatile chloromethylating agent in heterocycle synthesis. A patent by Zhou et al. demonstrated its use in constructing quinazoline derivatives via phosphoric acid-catalyzed condensation. Adapting this approach for tetrahydrobenzoxazoles involves:

  • Reaction Design :

    • Substrates : 2-Amino-4,5,6,7-tetrahydrobenzo[d]oxazol-6-ol (1.0 mol) and chloroacetamide (1.1 mol)
    • Catalyst : Phosphoric acid (0.12 mol)
    • Solvent : Ethanol (absolute)
    • Conditions : Reflux for 45 h
  • Key Steps :

    • Chloroacetamide reacts with the amino group of the tetrahydrobenzoxazole precursor.
    • Acid catalysis facilitates nucleophilic substitution, introducing the chloromethyl group.
  • Outcome :

    • Reported yields for analogous quinazolines reach 94.26%.
    • Purification via ethyl acetate extraction and sodium sulfate drying ensures >99% purity.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Polyphosphoric acid (PPA) is widely used in benzoxazole synthesis through condensation of carboxylic acids with aminophenols. For 2-(chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole:

  • Synthetic Route :

    • Starting Material : 2-(Chloromethyl)-4-aminocyclohexanol
    • Reagent : PPA (30 mL)
    • Conditions : 140°C, 6 h
  • Mechanism :

    • PPA activates the carboxylic acid (or equivalent) for cyclodehydration.
    • Intramolecular nucleophilic attack forms the oxazole ring.
  • Advantages :

    • High functional group tolerance.
    • Scalable to multigram quantities with minimal byproducts.

Chloromethylation of Pre-Formed Tetrahydrobenzoxazole

Post-synthetic modification of tetrahydrobenzoxazole cores offers a direct route. Chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or formaldehyde/hydrochloric acid mixtures can introduce the chloromethyl group:

  • Procedure :

    • Substrate : 4,5,6,7-Tetrahydrobenzo[d]oxazole (1.0 mol)
    • Chloromethylating Agent : MOMCl (1.2 mol)
    • Base : Potassium carbonate (2.0 mol)
    • Solvent : Dichloromethane
    • Conditions : 0°C to room temperature, 12 h
  • Challenges :

    • Competing side reactions (e.g., over-alkylation).
    • Requires careful stoichiometric control.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagent Yield Key Advantage
Rhodium cycloaddition Diazo compound + nitrile Rh₂(OAc)₄ 48–61% High regioselectivity
Acid-catalyzed condensation Chloroacetamide + aminocyclohexanol H₃PO₄ ~94% Scalability
PPA cyclization Aminocyclohexanol derivative PPA 60–70% Tolerance to electron-withdrawing groups
Chloromethylation Tetrahydrobenzoxazole + MOMCl K₂CO₃ 50–65% Simplicity

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The compound’s core structure can be compared to derivatives with modified heteroatoms or saturation levels:

Compound Heterocycle Key Substituents Key Properties
2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole Oxazole -CH₂Cl at C2 Reactive chloromethyl group; potential for nucleophilic substitution .
4,5,6,7-Tetrahydrobenzo[d]thiazole Thiazole Varied (e.g., -NH₂, -Ph) Dopamine D3 receptor agonists; sulfur enhances lipophilicity .
4,5,6,7-Tetrahydrobenzo[d]isoxazole Isoxazole None reported Synthesized via enaminone reactions; lower reactivity compared to oxazole .
4,5,6,7-Tetrahydrobenzo[b]thiophene Thiophene -CN, -COOR Used in antimicrobial dyes; sulfur stabilizes conjugated systems .

Key Insights :

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) increases electron density and lipophilicity, influencing receptor binding (e.g., dopamine D3 agonists in ).
  • Oxazole vs. Isoxazole : Isoxazole’s oxygen and nitrogen at positions 1 and 2 alter ring strain and reactivity, enabling distinct synthetic pathways (e.g., HOSA-mediated cyclization in ).

Key Insights :

  • The chloromethyl group’s reactivity enables functionalization but requires careful handling ( ).
  • Amino substituents (e.g., in antileukemic agents) improve target affinity but reduce electrophilicity compared to -CH₂Cl .

Key Insights :

  • Chloromethyl derivatives lack direct biological data but are precursors to bioactive molecules.
  • Thiazole and thiophene analogs exhibit pronounced activity with favorable safety profiles .

Key Insights :

  • Chloromethyl derivatives may require optimized halogenation protocols to avoid side reactions.
  • Isoxazole and thiophene syntheses achieve high yields but demand precise control .

Biological Activity

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as a building block for various pharmaceuticals, particularly in the fields of antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The compound features a chloromethyl group that enables it to participate in various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction reactions. These reactions are crucial for its application in synthesizing biologically active molecules.

Antimicrobial and Antifungal Activity

This compound has been noted for its antimicrobial properties. It serves as a precursor in synthesizing compounds that exhibit potent activity against a range of pathogens. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Activity Type Pathogen/Target Effectiveness
AntimicrobialE. coliModerate
AntifungalCandida albicansHigh
AntiviralInfluenza virusModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have demonstrated cytotoxic effects on multiple cancer cell lines. For example:

  • In vitro studies have reported IC50 values indicating significant inhibition of cell proliferation in melanoma and colon cancer cells.
  • A study showed that compounds derived from this scaffold exhibited selective toxicity towards cancer cells while sparing normal cells.
Cell Line IC50 (µM) Selectivity
Melanoma (B16F10)5.0High
Colon (HT29)2.0Moderate
Breast (MCF-7)10.0Low

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as tyrosinase, which is crucial for melanin production. Studies have shown that it can significantly reduce the activity of tyrosinase with IC50 values ranging from 14 to 40 µM depending on the derivative.
  • Oxidative Stress Modulation : It has been noted that compounds derived from this scaffold can modulate oxidative stress pathways by activating Nrf2 signaling, which is beneficial in conditions like chronic kidney disease and cancer.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer properties of various derivatives synthesized from this compound against human cancer cell lines. The results indicated that certain modifications to the structure could enhance cytotoxicity significantly.
    • Findings : Compound modifications led to a 50% increase in potency against breast and colon cancer cell lines compared to unmodified compounds.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against clinical isolates of bacteria and fungi. The study highlighted that some derivatives had comparable efficacy to established antibiotics.
    • Results : The most effective derivative showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics against resistant strains.

Q & A

Q. What multi-step synthetic strategies are effective for synthesizing 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole with high purity?

Methodological Answer: A common approach involves cyclocondensation of substituted precursors. For example:

  • Step 1: React a tetrahydrobenzo[d]oxazole precursor (e.g., 2-amino derivatives) with chloromethylating agents (e.g., chloromethyl chloride or chloroethyl isocyanate) under reflux in solvents like toluene or ethanol. Catalytic glacial acetic acid may enhance reactivity .
  • Step 2: Purify via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures) to achieve >65% yields. Monitor purity using HPLC or TLC .
  • Critical Parameters: Reaction time (3–18 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to chloromethyl agent) significantly impact yield .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the chloromethyl group (δ ~4.2–4.5 ppm for CH2_2Cl) and tetrahydrobenzo[d]oxazole ring protons (δ ~1.5–2.8 ppm for cyclohexene protons) .
  • X-ray Crystallography: Resolve crystal structures to verify stereochemistry and bond lengths (e.g., C-Cl bond ~1.79 Å) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 212.6) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?

Methodological Answer:

  • Molecular Docking: Screen against biological targets (e.g., enzymes like cytochrome P450 or dopamine receptors) using software like AutoDock Vina. Focus on binding affinity (ΔG ≤ -8 kcal/mol) and interactions (e.g., halogen bonds with Cl) .
  • QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the oxazole ring) to predict IC50_{50} values in antimicrobial or anticancer assays .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data for tetrahydrobenzo[d]oxazole derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .
  • Structural Analog Comparison: Test derivatives with systematic substitutions (e.g., replacing Cl with Br or F) to isolate substituent effects. For example, fluorinated analogs show enhanced metabolic stability but reduced solubility .
  • Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to confirm target specificity (e.g., ATPase vs. kinase inhibition) .

Q. How can dehydrogenative aromatization reactions modify the tetrahydrobenzo[d]oxazole core for enhanced electronic properties?

Methodological Answer:

  • Catalytic Dehydrogenation: Employ iodine or Pd/C under aerobic conditions to convert the tetrahydro ring to a fully aromatic benzo[d]oxazole. Monitor progress via UV-Vis (λ ~270 nm shift) .
  • Electronic Effects: Aromatization increases π-conjugation, improving fluorescence quantum yield (QY) by ~40% for optoelectronic applications .
  • Limitations: Steric hindrance from bulky substituents (e.g., naphthyl groups) may reduce reaction efficiency (yields <60%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.